molecular formula C23H22F2N6 B15143954 Pde2A-IN-1

Pde2A-IN-1

Cat. No.: B15143954
M. Wt: 420.5 g/mol
InChI Key: GMXQOYPSMSJQRK-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde2A-IN-1 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has an IC50 value of 1.3 nM, indicating its high efficacy in inhibiting PDE2A .

Preparation Methods

The synthesis of Pde2A-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One of the synthetic routes includes the use of a ruthenium-catalyzed direct asymmetric reductive amination for the synthesis of a chiral primary amine intermediate . This method is efficient and allows for the rapid preparation of the desired compound. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.

Chemical Reactions Analysis

Pde2A-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pde2A-IN-1 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C23H22F2N6

Molecular Weight

420.5 g/mol

IUPAC Name

5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenylpyridin-2-yl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1

InChI Key

GMXQOYPSMSJQRK-CRAIPNDOSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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